molecular formula C8H20N2O6S2 B10852363 Octane-1,8-Diyl Disulfamate

Octane-1,8-Diyl Disulfamate

Cat. No.: B10852363
M. Wt: 304.4 g/mol
InChI Key: IPTXSYCLIWBHBX-UHFFFAOYSA-N
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Description

Octane-1,8-diyl disulfamate, also known as 1,8-Octanediol disulfamate, is a chemical compound with the molecular formula C₈H₂₀N₂O₆S₂. It is characterized by the presence of two sulfamate groups attached to an octane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octane-1,8-diyl disulfamate typically involves the reaction of 1,8-octanediol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired disulfamate compound .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Octane-1,8-diyl disulfamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octane-1,8-diyl disulfamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition, particularly for enzymes that interact with sulfamate groups.

    Medicine: Potential applications include the development of drugs targeting specific enzymes or pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octane-1,8-diyl disulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate groups can act as inhibitors for enzymes like carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biological pathways and processes .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of two sulfamate groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H20N2O6S2

Molecular Weight

304.4 g/mol

IUPAC Name

8-sulfamoyloxyoctyl sulfamate

InChI

InChI=1S/C8H20N2O6S2/c9-17(11,12)15-7-5-3-1-2-4-6-8-16-18(10,13)14/h1-8H2,(H2,9,11,12)(H2,10,13,14)

InChI Key

IPTXSYCLIWBHBX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCOS(=O)(=O)N)CCCOS(=O)(=O)N

Origin of Product

United States

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